2-(Furan-2-amido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Furan-2-amido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a complex organic compound that features a unique combination of a furan ring, an amide group, and a benzothiophene structure

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(Furan-2-amido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-carbonsäure umfasst typischerweise mehrstufige organische Reaktionen.

Bildung des Benzothiophen-Kerns: Der Benzothiophen-Kern kann durch eine Cyclisierungsreaktion synthetisiert werden, die ein Thiophenderivat und ein geeignetes Elektrophil umfasst.

Einführung der Furanamidgruppe: Der Furanring wird durch eine nucleophile Substitutionsreaktion eingeführt, bei der ein Furan-Derivat mit einem Amid-Vorläufer reagiert.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die Großproduktion optimiert sind. Dazu gehören die Verwendung von Durchflussreaktoren, Hochdurchsatzscreening für optimale Reaktionsbedingungen und die Verwendung von Katalysatoren zur Verbesserung der Ausbeute und Selektivität.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Furanring, was zur Bildung von Furan-2,3-dion-Derivaten führt.

Reduktion: Reduktionsreaktionen können die Amidgruppe angreifen und diese in ein Amin umwandeln.

Substitution: Der Benzothiophen-Kern kann elektrophile aromatische Substitutionsreaktionen eingehen, was eine weitere Funktionalisierung ermöglicht.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden typischerweise verwendet.

Substitution: Elektrophile Reagenzien wie Halogene (Cl₂, Br₂) und Nitriermittel (HNO₃) werden häufig eingesetzt.

Hauptprodukte

Oxidation: Furan-2,3-dion-Derivate.

Reduktion: Amin-Derivate.

Substitution: Halogenierte oder nitrierte Benzothiophen-Derivate.

Wissenschaftliche Forschungsanwendungen

Chemie

In der organischen Synthese dient 2-(Furan-2-amido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-carbonsäure als vielseitiger Baustein für die Synthese komplexerer Moleküle. Seine einzigartige Struktur ermöglicht vielfältige chemische Modifikationen, was es für die Entwicklung neuer synthetischer Methoden wertvoll macht.

Biologie

Die Verbindung hat potenzielle Anwendungen in der biologischen Forschung, insbesondere in der Untersuchung von Enzyminhibition und Rezeptorbindung. Seine strukturellen Merkmale machen es zu einem Kandidaten für die Entwicklung von Enzyminhibitoren oder Rezeptorantagonisten.

Medizin

In der medizinischen Chemie wird diese Verbindung auf ihre potenziellen therapeutischen Eigenschaften untersucht. Ihre Fähigkeit, mit biologischen Zielen zu interagieren, legt nahe, dass sie zu Medikamenten zur Behandlung verschiedener Krankheiten, einschließlich Krebs und Entzündungen, entwickelt werden könnte.

Industrie

In der Industrie kann die Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt werden, z. B. Polymere mit verbesserter thermischer Stabilität oder elektronischen Eigenschaften.

Wirkmechanismus

Der Mechanismus, durch den 2-(Furan-2-amido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-carbonsäure seine Wirkungen entfaltet, hängt von seiner Interaktion mit molekularen Zielstrukturen ab. Wenn es beispielsweise als Enzyminhibitor verwendet wird, kann es an das aktive Zentrum des Enzyms binden und so den Zugang des Substrats blockieren und die Enzymaktivität hemmen. Der Furanring und die Amidgruppe sind für Bindungsinteraktionen entscheidend, während der Benzothiophen-Kern für die strukturelle Stabilität sorgt.

Wirkmechanismus

The mechanism by which 2-(Furan-2-amido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid exerts its effects depends on its interaction with molecular targets. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The furan ring and amide group are crucial for binding interactions, while the benzothiophene core provides structural stability.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-(Furan-2-amido)benzoesäure: Ähnlich in der Struktur, aber es fehlt der Benzothiophen-Kern.

6-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-carbonsäure: Es fehlt die Furanamidgruppe.

2-(Furan-2-amido)-1-benzothiophen-3-carbonsäure: Ähnlich, aber ohne die Methylgruppe.

Einzigartigkeit

2-(Furan-2-amido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-carbonsäure ist aufgrund der Kombination seiner strukturellen Merkmale einzigartig, die eine eindeutige chemische Reaktivität und biologische Aktivität verleihen.

Eigenschaften

Molekularformel |

C15H15NO4S |

|---|---|

Molekulargewicht |

305.4 g/mol |

IUPAC-Name |

2-(furan-2-carbonylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |

InChI |

InChI=1S/C15H15NO4S/c1-8-4-5-9-11(7-8)21-14(12(9)15(18)19)16-13(17)10-3-2-6-20-10/h2-3,6,8H,4-5,7H2,1H3,(H,16,17)(H,18,19) |

InChI-Schlüssel |

BCNYNLZUUAPJGS-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)O)NC(=O)C3=CC=CO3 |

Löslichkeit |

>45.8 [ug/mL] (The mean of the results at pH 7.4) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B12160901.png)

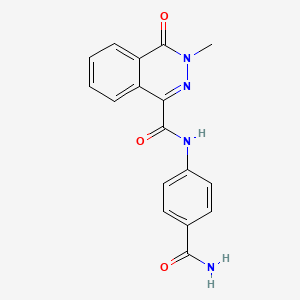

![N-(4-chlorophenyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B12160909.png)

![14lambda6,17-Dithia-11,15-diazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,7,9,15-tetraene-14,14-dione](/img/structure/B12160915.png)

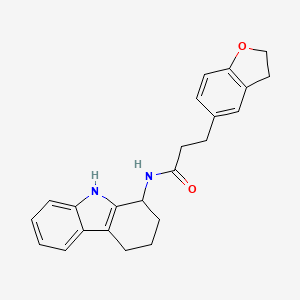

![6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)hexanamide](/img/structure/B12160918.png)

![N'~1~-[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~5~-[(3Z)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide](/img/structure/B12160931.png)

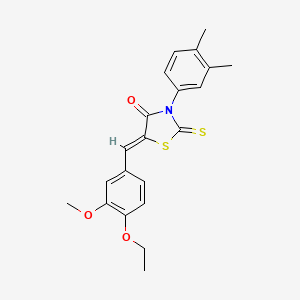

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B12160938.png)

![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-indole-4-carboxamide](/img/structure/B12160944.png)

![3-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B12160945.png)

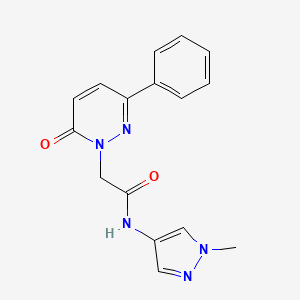

![2-[4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide](/img/structure/B12160974.png)